molecular formula C12H14ClF3N2O2 B8035380 Piperazin-1-yl(3-(trifluoromethoxy)phenyl)methanone hydrochloride

Piperazin-1-yl(3-(trifluoromethoxy)phenyl)methanone hydrochloride

Cat. No.: B8035380
M. Wt: 310.70 g/mol
InChI Key: KTCQZHXFXAIJOZ-UHFFFAOYSA-N
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Description

Piperazin-1-yl(3-(trifluoromethoxy)phenyl)methanone hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological activities, including antiviral, antipsychotic, antimicrobial, and anti-HIV-1 activities . The compound’s structure includes a piperazine ring, a trifluoromethoxy group, and a phenylmethanone moiety, making it a versatile molecule for various applications in medicinal chemistry and drug development.

Preparation Methods

The synthesis of Piperazin-1-yl(3-(trifluoromethoxy)phenyl)methanone hydrochloride typically involves multi-step procedures. One common method includes the reaction of piperazine with 3-(trifluoromethoxy)benzoyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or column chromatography . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Piperazin-1-yl(3-(trifluoromethoxy)phenyl)methanone hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Piperazin-1-yl(3-(trifluoromethoxy)phenyl)methanone hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Piperazin-1-yl(3-(trifluoromethoxy)phenyl)methanone hydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

piperazin-1-yl-[3-(trifluoromethoxy)phenyl]methanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O2.ClH/c13-12(14,15)19-10-3-1-2-9(8-10)11(18)17-6-4-16-5-7-17;/h1-3,8,16H,4-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTCQZHXFXAIJOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC(=CC=C2)OC(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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